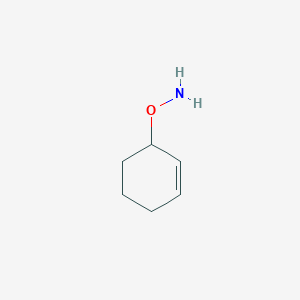

O-Cyclohex-2-en-1-ylhydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

76029-48-6 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

O-cyclohex-2-en-1-ylhydroxylamine |

InChI |

InChI=1S/C6H11NO/c7-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 |

InChI Key |

LDRDISULAKPGRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)ON |

Origin of Product |

United States |

Synthetic Methodologies for O Cyclohex 2 En 1 Ylhydroxylamine

Retrosynthetic Analysis of the O-Cyclohex-2-en-1-ylhydroxylamine Skeleton

A retrosynthetic analysis of O-Cyclohex-2-en-1-ylhydroxylamine identifies the primary disconnection at the C-O bond, suggesting a nucleophilic substitution or coupling reaction. This approach breaks the molecule down into two key precursors: a cyclohex-2-en-1-yl electrophile and a hydroxylamine (B1172632) nucleophile. The cyclohexenyl fragment can be derived from cyclohex-2-en-1-ol or a related derivative, while the hydroxylamine component can be prepared through various established methods.

Precursor Synthesis Strategies

The successful synthesis of the target molecule relies heavily on the efficient preparation of its precursors.

Routes to Cyclohex-2-en-1-ol and its Derivatives

Cyclohex-2-en-1-ol is a critical building block, and several methods exist for its synthesis. One common approach is the dehydration of cyclohexanol (B46403) in the presence of a strong acid catalyst like 85% phosphoric acid. umass.edu This method proceeds via an E1 elimination mechanism, where the alcohol is first protonated, followed by the loss of water to form a carbocation, which then eliminates a proton to yield the alkene.

Alternatively, cyclohexene (B86901) can be oxidized to form cyclohex-2-en-1-ol. chemicalbook.com For enantiomerically pure forms, asymmetric methods such as the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides have been reported to produce (R)-cyclohex-2-en-1-ol. researchgate.net Other asymmetric strategies include the hydrosilylation of 2-cyclohexen-1-one (B156087) with a chiral catalyst followed by hydrolysis and the enantioselective hydroboration of 1,3-cyclohexadiene. researchgate.net

Derivatives of cyclohex-2-en-1-ol, such as cyclohexenyl halides, are also important electrophiles. These can be prepared from the corresponding alcohol. Cycloalkyl halides generally exhibit chemical properties similar to their open-chain secondary counterparts and can be synthesized through similar reactions. libretexts.org

Preparation of Hydroxylamine Precursors

The synthesis of hydroxylamine and its N-protected derivatives is another crucial aspect. Hydroxylamine itself can be prepared from hydroxylammonium sulfate (B86663) by reaction with a base in an alcoholic solvent. google.com For use in O-alkylation reactions, N-protected hydroxylamines are often preferred to prevent undesired N-alkylation. A common protecting group is the tert-butoxycarbonyl (Boc) group, leading to reagents like tert-butyl N-hydroxycarbamate. organic-chemistry.org Another approach involves the use of hydroxylamine-O-sulfonic acid, which can be prepared from hydroxylamine sulfate and fuming sulfuric acid. orgsyn.org

Direct O-Alkylation and Related Coupling Reactions

With the precursors in hand, the final step involves the formation of the C-O bond to yield O-Cyclohex-2-en-1-ylhydroxylamine.

Nucleophilic Substitution Approaches (e.g., SN2' on cyclohexenyl substrates)

Nucleophilic substitution reactions are a primary method for forming the desired C-O bond. The reaction can proceed via an S_N_2 or S_N_2' mechanism, depending on the substrate and reaction conditions. In an S_N_2 reaction, a strong nucleophile attacks the carbon bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry. youtube.com For cyclohexyl systems, the stereochemistry of the substitution is a key consideration. youtube.com

The S_N_2' reaction is a variation where the nucleophile attacks the double bond at the γ-position relative to the leaving group, resulting in a rearranged product. The stereochemistry of S_N_2' reactions in cyclohexenyl systems has been studied, and it provides an alternative pathway to the desired product. acs.org

A direct and efficient method for the preparation of O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonate (B1217627) of the corresponding alcohol. organic-chemistry.org This two-step process involves the initial mesylation of the alcohol, followed by reaction with the N-protected hydroxylamine and subsequent deprotection. organic-chemistry.org

| Reagent | Conditions | Product | Yield |

| Cyclohex-2-en-1-ol | 1. MsCl, Et3N; 2. tert-butyl N-hydroxycarbamate, DBU; 3. HCl/Et2O | O-Cyclohex-2-en-1-ylhydroxylamine hydrochloride | Good (Specific yield not reported for this substrate) organic-chemistry.org |

Coupling Reactions Involving Cyclohexenyl Electrophiles and Hydroxylamine Nucleophiles

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of O-alkenyl hydroxylamines. While typically used for aryl-heteroatom bond formation, these methods can be adapted for alkenyl substrates. For instance, palladium-catalyzed coupling of hydroxylamines with aryl halides has been demonstrated to be effective. organic-chemistry.org By analogy, a similar approach could be envisioned for the coupling of a cyclohexenyl halide or triflate with a suitable hydroxylamine derivative. The choice of ligand is often critical for the success of these reactions. organic-chemistry.org

Catalyst Development for Efficient O-N Bond Formation

The formation of the O-N bond in allylic hydroxylamines is a critical transformation that has been the subject of considerable research. Catalysts play a pivotal role in controlling the reactivity and selectivity of this process.

One of the prominent catalysts in this field is N-hydroxyphthalimide (NHPI) and its derivatives. acs.orgwikipedia.org NHPI can act as a catalyst in various oxidation reactions, often proceeding through a phthalimide (B116566) N-oxyl (PINO) radical intermediate. acs.org This radical is capable of abstracting a hydrogen atom from an allylic position, such as in cyclohexene, to generate a stabilized allylic radical. Subsequent trapping of this radical with a suitable nitrogen source or recombination with a PINO-derived species can lead to the formation of the desired O-N bond. The efficacy of NHPI is attributed to the relatively weak N-OH bond, which facilitates hydrogen atom transfer (HAT). acs.org

Recent developments have focused on enhancing the catalytic activity and selectivity of NHPI-based systems. This includes the design of more electron-deficient N-hydroxy catalysts to improve their HAT capabilities. acs.org

Palladium catalysis has also been instrumental in the synthesis of allylic amines and their derivatives. nih.gov While often used for C-N bond formation, palladium catalysts can be adapted for N-O bond formation. For instance, a synergistic Pd/hydroquinone catalytic system has been reported for aerobic allylic C-H amination, which could potentially be adapted for hydroxylamination. nih.gov The development of ligands, such as bis-pyrazole phosphine (B1218219) (BippyPhos), has enabled the smooth palladium-catalyzed cross-coupling of hydroxylamines with aryl halides, and similar principles could be applied to allylic systems. organic-chemistry.org

Furthermore, iridium-catalyzed allylic substitution has emerged as a powerful tool for the synthesis of N-allylhydroxylamines with high enantioselectivity. organic-chemistry.org This method utilizes unprotected hydroxylamine as a nucleophile, showcasing the potential for direct and asymmetric synthesis.

The table below summarizes some catalyst systems applicable to the formation of allylic N-O bonds, based on reactions with analogous substrates.

| Catalyst System | Substrate Type | Reagents | Key Features |

| N-Hydroxyphthalimide (NHPI) | Alkanes/Alkenes | O₂, Initiator | Radical-mediated C-H activation |

| Pd/Hydroquinone | Allyl arenes | Air, Green Solvents | Aerobic, sustainable C-H functionalization |

| Ir/(Chiral Ligand) | Allylic electrophiles | NH₂OH | High enantioselectivity |

| Pd(PPh₃)₄/BippyPhos | Aryl halides | Hydroxylamines | Efficient cross-coupling |

Advanced and Novel Synthetic Routes

Beyond traditional catalytic methods, the synthesis of O-Cyclohex-2-en-1-ylhydroxylamine can benefit from cutting-edge approaches that offer improved sustainability, efficiency, and scalability.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes. A significant advancement in this area is the catalyst-free direct olefin halo-hydroxylamination . chemrxiv.orgresearchgate.netchemrxiv.org This method involves the reaction of an N-halogenated O-activated hydroxylamine with an alkene, such as cyclohexene. chemrxiv.orgresearchgate.netchemrxiv.org The reaction proceeds without the need for a metal catalyst or additives, offering excellent atom economy. chemrxiv.orgresearchgate.netchemrxiv.org This process would yield a halo-functionalized hydroxylamine, which can be a versatile intermediate for further transformations.

Another green approach involves the use of recoverable catalysts and sustainable solvents. For example, a method for the synthesis of O-alkylated hydroxylamines has been developed using a recoverable 3,4-diphenylmaleic anhydride (B1165640) derivative, with the assistance of ultrasound and microwave irradiation. rsc.org This approach emphasizes the recycling of reagents to minimize waste. The use of water or ethanol/water mixtures as a solvent system, as demonstrated in some palladium-catalyzed allylic functionalizations, also aligns with green chemistry principles. nih.gov

The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines using supported platinum catalysts in the presence of additives like triethylamine (B128534) and dimethyl sulfoxide (B87167) represents another green methodology that could potentially be adapted for the reduction of corresponding nitro-precursors to allylic hydroxylamines. rsc.org

Photochemical or Electrochemical Methods

Photochemical and electrochemical methods offer unique pathways for bond formation, often under mild conditions and with high selectivity, aligning with green chemistry goals.

Electrochemical synthesis has shown promise for the formation of allylic N-O bonds. An electrochemically induced reaction between alkenes with an allylic hydrogen and N-hydroxyphthalimide has been reported to produce N-allyloxyphthalimides. acs.org This process occurs in a simple undivided cell and avoids the need for chemical oxidants. acs.org The reaction is initiated by the anodic generation of the PINO radical, which then abstracts an allylic hydrogen. acs.org This method could be directly applicable to the synthesis of the target molecule from cyclohexene.

Electrochemical methods are also being explored for the synthesis of hydroxylamine itself from nitric oxide, nitrate, or nitrite, which could serve as a sustainable source for the hydroxylamine reagent. researchgate.netnih.gov Furthermore, electrochemical strategies have been developed for the synthesis of allylic amines from unactivated alkenes, and these principles could be extended to hydroxylamine derivatives. researchgate.netnih.govchemrxiv.org

Photochemical methods , often employing photoredox catalysis, can also facilitate radical reactions. The reduction of N-hydroxyphthalimide esters can be initiated photochemically to generate radicals that can participate in various transformations. researchgate.netnih.gov While often used for decarboxylative cross-coupling, this activation strategy could potentially be harnessed for the synthesis of allylic hydroxylamines.

The table below outlines some advanced synthetic methods applicable to the synthesis of the target compound.

| Method | Approach | Key Advantages | Potential Application |

| Green Chemistry | Catalyst-free halo-hydroxylamination | High atom economy, no catalyst | Direct synthesis from cyclohexene |

| Green Chemistry | Recoverable catalyst system | Reduced waste, reagent recycling | Synthesis of O-alkylated hydroxylamines |

| Electrochemical | Anodic oxidation with NHPI | Avoids chemical oxidants, mild conditions | Direct allylic C-H hydroxylamination of cyclohexene |

| Electrochemical | Reduction of N-oxides | Sustainable reagent synthesis | Production of hydroxylamine precursors |

| Photochemical | Photoredox catalysis | Mild conditions, radical generation | Activation of precursors for N-O bond formation |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of chemical compounds, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability.

The synthesis of hydroxylamines and their derivatives has been successfully translated to continuous flow systems. For instance, the chemoselective amination of alkyl halides with hydroxylamine has been achieved in high yields using a continuous flow reactor. acs.orgacs.orgthieme-connect.com This approach allows for precise control over reaction parameters such as temperature and residence time, which can be crucial for managing the reactivity of sensitive intermediates.

The acid-catalyzed hydrolysis of nitromethane (B149229) to produce hydroxylamine hydrochloride has also been optimized for a continuous flow process, demonstrating the feasibility of producing key starting materials in a scalable manner. rsc.org More recently, an efficient continuous flow synthesis for N-arylhydroxylamines via a DMAP-mediated hydrogenation process has been reported, showcasing the adaptability of flow chemistry to hydrogenation reactions. mdpi.com

Given the potential for exothermic reactions and the handling of potentially unstable intermediates in the synthesis of O-Cyclohex-2-en-1-ylhydroxylamine, a flow chemistry approach would be highly beneficial. It would allow for safer operation and easier scale-up from laboratory to industrial production. The precise control offered by flow reactors could also improve selectivity and yield by minimizing the formation of byproducts.

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and academic journals, it has been determined that there is no available scientific information or published research specifically detailing the chemical compound O-Cyclohex-2-en-1-ylhydroxylamine .

As a result, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline. The complete absence of data in the public domain for this particular compound prevents a factual discussion on its stereochemical investigations, including its inherent chirality, asymmetric or diastereoselective synthesis, and stereochemical stability.

The initial and subsequent expanded searches for "O-Cyclohex-2-en-1-ylhydroxylamine" and closely related terms across a wide range of scientific search engines and databases did not yield any relevant results. Further attempts to find information on its potential synthesis, for instance, from cyclohex-2-en-1-ol and hydroxylamine derivatives, or its characterization were also unsuccessful.

Therefore, the following sections of the requested article outline cannot be addressed:

Stereochemical Investigations of O Cyclohex 2 En 1 Ylhydroxylamine

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in stereochemistry for the production of optically active compounds. acs.org For O-Cyclohex-2-en-1-ylhydroxylamine, which possesses a chiral center at the C1 position of the cyclohexene (B86901) ring, resolution is necessary to isolate the individual (R) and (S) enantiomers. While specific documented resolution procedures for O-Cyclohex-2-en-1-ylhydroxylamine are not prevalent in published literature, established methods for resolving analogous chiral amines and allylic amines can be applied. The most common and well-established of these is classical resolution via the formation of diastereomeric salts. lumenlearning.comlibretexts.org

This technique involves reacting the racemic base, in this case, O-Cyclohex-2-en-1-ylhydroxylamine, with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. libretexts.org This difference in solubility is exploited to separate the two diastereomers through fractional crystallization. lumenlearning.com

The general procedure involves dissolving the racemic amine and a single enantiomer of a chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize out of the solution. wpmucdn.com This salt is then isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. After separation, the chiral resolving agent is removed from each diastereomer, typically by treatment with a strong base to regenerate the free amine, yielding the separated, enantiomerically enriched (R) and (S) forms of O-Cyclohex-2-en-1-ylhydroxylamine. libretexts.org The selection of the appropriate chiral acid and solvent system is crucial for successful separation and is often determined empirically. libretexts.org

Several chiral acids are commonly employed for the resolution of racemic bases and could be considered for O-Cyclohex-2-en-1-ylhydroxylamine. libretexts.orglibretexts.org The effectiveness of a given resolving agent depends on its ability to form well-defined, crystalline salts with significantly different solubilities for each diastereomer. rsc.org

Potential Chiral Resolving Agents for O-Cyclohex-2-en-1-ylhydroxylamine

| Chiral Resolving Agent | Type | Rationale for Use |

| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used and commercially available, known to effectively resolve a variety of racemic amines through the formation of crystalline diastereomeric salts. lumenlearning.commdpi.com |

| (-)-Mandelic Acid | α-Hydroxy Acid | Its aromatic ring can participate in additional π-π stacking interactions within the crystal lattice, potentially enhancing the difference in solubility between diastereomers. rsc.orgnih.gov |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | A strong acid that forms stable salts; its bulky, rigid structure can lead to significant conformational differences in the diastereomeric salts, aiding in separation. libretexts.orglibretexts.org |

| (-)-Malic Acid | Dicarboxylic Acid | Another readily available chiral acid that has proven effective in the resolution of racemic bases. libretexts.org |

| O,O'-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | A modified tartaric acid that is often used when standard tartaric acid fails to provide adequate separation; the bulky benzoyl groups can enhance chiral recognition. mdpi.com |

Beyond classical salt formation, other resolution techniques such as enzymatic resolution could also be explored. rsc.orgnih.gov This method utilizes enzymes, like lipases or proteases, which can selectively acylate one enantiomer of the racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. capes.gov.brnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic methods are crucial for differentiating between enantiomers, which are non-superimposable mirror images of each other. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral compounds. It measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For allylic systems such as O-Cyclohex-2-en-1-ylhydroxylamine, the sign of the Cotton effect in the ECD spectrum can often be correlated with the stereochemistry of the chiral center.

A well-established method for similar chiral primary allylic amines involves correlating the sign of the Cotton effect around 220 nm with the helicity of the N-Cα-C=C bond system. doi.org A positive helicity typically results in a positive Cotton effect, while a negative helicity leads to a negative Cotton effect. doi.org This principle arises from the exciton (B1674681) coupling between the electronic transitions of the chromophores present in the molecule. doi.org For O-Cyclohex-2-en-1-ylhydroxylamine, the key chromophores would be the C=C double bond and the N-O group of the hydroxylamine (B1172632) moiety.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed alongside experimental measurements to predict ECD spectra for different possible conformations and configurations, aiding in the definitive assignment. nih.gov

Hypothetical ECD Data for (1R)-O-Cyclohex-2-en-1-ylhydroxylamine

| Wavelength (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Associated Transition |

|---|---|---|

| ~218 | +8.5 | π → π* (C=C) |

| ~260 | -1.2 | n → σ* (N-O) |

Note: This data is illustrative and based on principles for analogous allylic systems.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a chiral molecule. VCD provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's absolute configuration and conformational arrangement in solution.

Each stereoisomer of a chiral molecule yields a VCD spectrum that is a mirror image of its enantiomer's spectrum. By comparing the experimentally measured VCD spectrum with quantum chemical predictions for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously determined. nih.gov This technique is particularly valuable for molecules where ECD chromophores are absent or lead to ambiguous results. For O-Cyclohex-2-en-1-ylhydroxylamine, characteristic vibrational bands for the C-H, O-H, N-H, and C=C stretching and bending modes would be expected to show VCD signals.

Hypothetical VCD Data for Key Vibrational Bands of (1R)-O-Cyclohex-2-en-1-ylhydroxylamine

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

|---|---|---|

| ~3350 | -1.5 | O-H Stretch |

| ~3025 | +2.8 | =C-H Stretch |

| ~2930 | +5.1 | C-H Stretch (asymmetric) |

| ~1650 | +0.9 | C=C Stretch |

| ~1080 | -3.4 | C-O Stretch |

Note: This data is illustrative, representing plausible VCD signals for the specified enantiomer.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org For a chiral molecule like O-Cyclohex-2-en-1-ylhydroxylamine, successful crystallographic analysis of an enantiomerically pure sample allows for the determination of the absolute structure using anomalous dispersion effects (the Flack parameter). wikipedia.org This provides fundamental data that can be used to calibrate and validate chiroptical methods like ECD and VCD. nih.gov

Hypothetical Crystallographic Data for O-Cyclohex-2-en-1-ylhydroxylamine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₁NO |

| Formula Weight | 113.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.54 |

| b (Å) | 10.21 |

| c (Å) | 5.38 |

| β (°) | 98.7 |

| Volume (ų) | 355.2 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.058 |

Note: This data is hypothetical and represents plausible values for a small organic molecule of this type.

Chromatographic and Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating O-Cyclohex-2-en-1-ylhydroxylamine from reaction precursors, byproducts, and, crucially, its enantiomer. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical and preparative-scale separations of chiral compounds. nih.gov

To separate the enantiomers, a chiral environment must be created. This is typically achieved by using a Chiral Stationary Phase (CSP). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a broad range of chiral molecules, including amines. unife.ityakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, a chiral mobile phase additive can be used with a standard achiral column to achieve separation. chiralpedia.com For purity analysis, methods are validated to determine the presence of any impurities, including the unwanted enantiomer, often down to levels below 0.1%. yakhak.org

Hypothetical Chiral HPLC Separation Data

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1R)-enantiomer | 8.2 min |

| Retention Time (1S)-enantiomer | 9.5 min |

| Resolution (Rs) | >1.5 |

Note: This data is illustrative of a typical chiral HPLC separation.

Computational and Theoretical Studies of O Cyclohex 2 En 1 Ylhydroxylamine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For a molecule like O-Cyclohex-2-en-1-ylhydroxylamine, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations can reveal insights into the bond lengths, bond angles, and dihedral angles of the molecule. For instance, the C=C double bond in the cyclohexene (B86901) ring is expected to have a shorter bond length than the C-C single bonds. The N-O bond length and the C-O-N bond angle are also critical parameters that can be accurately predicted.

Furthermore, DFT can be used to calculate properties that describe the chemical reactivity of the molecule. nih.gov These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can also indicate the likely sites for nucleophilic or electrophilic attack. For O-Cyclohex-2-en-1-ylhydroxylamine, the lone pairs on the nitrogen and oxygen atoms are expected to be significant contributors to the HOMO, making them potential sites for electrophilic attack.

The table below presents hypothetical DFT-calculated electronic properties for O-Cyclohex-2-en-1-ylhydroxylamine, based on typical values for similar organic molecules.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.5 D |

Note: These values are illustrative and would require specific DFT calculations for O-Cyclohex-2-en-1-ylhydroxylamine for verification.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT. acs.orgpnnl.govosti.gov

For O-Cyclohex-2-en-1-ylhydroxylamine, ab initio calculations can be used to obtain a more precise understanding of its electronic structure and bonding. psu.edu For example, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for obtaining accurate energies. acs.orgpnnl.govosti.gov These calculations could be used to determine a highly accurate heat of formation for the molecule. acs.orgpnnl.govosti.gov

Ab initio methods are also particularly useful for studying phenomena where electron correlation is crucial, such as in the investigation of excited states and reaction mechanisms. nih.gov For instance, Complete Active Space Self-Consistent Field (CASSCF) calculations could be employed to study the photochemistry of O-Cyclohex-2-en-1-ylhydroxylamine, providing insights into its behavior upon absorption of light. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and reactivity. O-Cyclohex-2-en-1-ylhydroxylamine has several rotatable bonds and a flexible cyclohexene ring, leading to a complex conformational landscape.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of large molecules. These methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

For O-Cyclohex-2-en-1-ylhydroxylamine, molecular mechanics can be used to identify low-energy conformations. The cyclohexene ring can exist in different conformations, such as the half-chair and the boat. youtube.com The orientation of the -ONH2 group relative to the ring also contributes to the conformational diversity.

Molecular dynamics (MD) simulations, which use molecular mechanics force fields to simulate the movement of atoms over time, can provide a more dynamic picture of the conformational behavior of O-Cyclohex-2-en-1-ylhydroxylamine. researchgate.netnih.gov MD simulations can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent, and can also provide information about the barriers to conformational interconversion.

A more detailed understanding of the conformational preferences and the transitions between different conformations can be obtained by mapping the potential energy surface (PES) of the molecule. nih.gov This involves systematically changing key dihedral angles in the molecule and calculating the energy at each point, typically using quantum mechanical methods like DFT.

For O-Cyclohex-2-en-1-ylhydroxylamine, a two-dimensional PES could be generated by rotating around the C-O and O-N bonds, for example. The resulting map would show the energy minima corresponding to stable conformers and the saddle points corresponding to the transition states between them. This information is crucial for understanding the relative populations of different conformers at a given temperature and the rates of interconversion between them.

The following table illustrates a hypothetical relative energy profile for different conformers of O-Cyclohex-2-en-1-ylhydroxylamine.

| Conformer | Dihedral Angle (C-C-O-N) | Dihedral Angle (C-O-N-H) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 180° (anti) | 0.0 |

| 2 | 60° (gauche) | 180° (anti) | 1.2 |

| 3 | 180° (anti) | 60° (gauche) | 0.8 |

Note: These values are for illustrative purposes and would need to be determined by specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally. nih.govic.ac.ukresearchgate.net

For O-Cyclohex-2-en-1-ylhydroxylamine, computational methods can be used to study a variety of potential reactions. For example, the mechanism of its formation or its participation in subsequent reactions could be investigated. DFT calculations are commonly used to locate the transition state structures and calculate the activation energies for each step of a proposed reaction mechanism. acs.org By comparing the calculated activation energies for different possible pathways, the most likely reaction mechanism can be identified.

For instance, the Cope-type hydroamination is a known reaction for hydroxylamines. acs.org Computational studies could elucidate the mechanism of such a reaction involving O-Cyclohex-2-en-1-ylhydroxylamine, determining whether it proceeds through a concerted or a stepwise pathway. The calculations could also shed light on the role of catalysts or solvent molecules in the reaction. nih.gov

Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions involving O-Cyclohex-2-en-1-ylhydroxylamine. By calculating the energies of the different possible products and the transition states leading to them, it is possible to predict which products will be formed preferentially.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level often involves the characterization of transition states, which are high-energy, transient structures that connect reactants and products. mit.eduyoutube.com A transition state represents the point of maximum energy along a reaction coordinate and is a critical factor in determining the reaction rate. youtube.com

For O-Cyclohex-2-en-1-ylhydroxylamine, a key reaction of interest would be its formation or its participation in subsequent reactions, such as rearrangements or additions. Computational methods like Density Functional Theory (DFT) are commonly used to locate and characterize transition state geometries. mit.edu A transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.ioucsb.edu

The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. github.io Its calculation is crucial for predicting the feasibility and kinetics of a reaction. A higher activation energy implies a slower reaction rate. fossee.in For instance, in related allylic systems, computational studies have elucidated the activation barriers for processes like allylic amination, providing insights into the reaction mechanism. nih.govrsc.org

Illustrative Data Table: Hypothetical Activation Energies for a Reaction of O-Cyclohex-2-en-1-ylhydroxylamine

| Reaction Pathway | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| rsc.orgscm.com-Sigmatropic Rearrangement | DFT (B3LYP/6-31G*) | PCM (Water) | 25.4 |

| Radical Addition to Alkene | CCSD(T)/aug-cc-pVTZ | SMD (Toluene) | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that it indeed connects the desired reactants and products. scm.comq-chem.com The IRC path is the minimum energy path on the potential energy surface leading downhill from the transition state to the reactants on one side and to the products on the other. fossee.inscm.comq-chem.com

This analysis provides a detailed picture of the geometric changes that occur throughout the reaction. q-chem.com By tracing the IRC, chemists can visualize the entire reaction trajectory, including the formation and breaking of bonds. scm.com The method involves a series of small steps along the steepest descent path in mass-weighted coordinates, starting from the transition state geometry. scm.comq-chem.com For complex reactions, IRC analysis is invaluable for understanding the sequence of events at the molecular level. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques like DFT can be used to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nih.gov

For O-Cyclohex-2-en-1-ylhydroxylamine, predicted NMR spectra (¹H and ¹³C) would show characteristic signals for the cyclohexenyl and hydroxylamine (B1172632) moieties. The calculated chemical shifts can be compared with experimental data to confirm the structure. Similarly, the predicted IR spectrum would show characteristic vibrational modes for the C=C, C-O, N-O, and N-H bonds. Discrepancies between predicted and experimental spectra can often be reconciled by considering solvent effects or the presence of different conformers. nih.gov

Illustrative Data Table: Predicted Spectroscopic Data for O-Cyclohex-2-en-1-ylhydroxylamine

| Property | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (H at C1) | GIAO-DFT (B3LYP/6-311+G(d,p)) | 4.85 ppm |

| ¹³C NMR Chemical Shift (C=C) | GIAO-DFT (B3LYP/6-311+G(d,p)) | 128.5, 131.2 ppm |

| IR Vibrational Frequency (N-H stretch) | DFT (B3LYP/6-311+G(d,p)) | 3350 cm⁻¹ |

| UV-Vis λmax | TD-DFT (CAM-B3LYP/6-311+G(d,p)) | 215 nm |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov While often used in drug design to study interactions with biological macromolecules, it can also be employed to understand the non-covalent interactions between smaller molecules. researchgate.net

In the context of O-Cyclohex-2-en-1-ylhydroxylamine, molecular docking could be used to study its interaction with other molecules or surfaces. The principle behind molecular docking is to find the geometry of the intermolecular complex that has the lowest energy. nih.gov This involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the receptor and scoring them based on a force field or a more sophisticated scoring function. The interactions that are typically considered include hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov Such studies can provide insights into how the molecule might behave in a condensed phase or in the presence of other chemical species.

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The O-alkenyl hydroxylamine (B1172632) functionality within O-Cyclohex-2-en-1-ylhydroxylamine makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles. By analogy to the well-studied reactivity of O-vinylhydroxylamines, the cyclohexenyl group can participate in powerful ring-forming reactions. acs.orgacs.org

One of the most promising applications is in domino reactions that lead to fused heterocyclic systems. For instance, N-arylation of the hydroxylamine nitrogen can trigger a subsequent nih.govnih.gov-sigmatropic rearrangement, a powerful tool for carbon-carbon bond formation. This rearrangement, followed by cyclization, can provide access to valuable scaffolds such as indolines and indoles, which are prevalent in pharmaceuticals and natural products. acs.org The general mechanism for such a transformation, starting with an O-alkenyl hydroxylamine, is depicted below:

| Step | Description | Intermediate/Product |

| 1 | N-Arylation of the O-alkenyl hydroxylamine with a suitable aryl partner. | N-Aryl-O-alkenylhydroxylamine |

| 2 | nih.govnih.gov-Sigmatropic rearrangement. | Dienone intermediate |

| 3 | Cyclization and subsequent rearomatization. | Fused heterocyclic product |

This strategy's value lies in its ability to rapidly build molecular complexity from relatively simple starting materials. The cyclohexene (B86901) moiety of the title compound would introduce a partially saturated six-membered ring into the final heterocyclic structure, a common motif in many biologically active molecules.

Construction of Complex Polycyclic Scaffolds

The inherent reactivity of both the alkene and the hydroxylamine functionalities in O-Cyclohex-2-en-1-ylhydroxylamine can be harnessed for the construction of intricate polycyclic scaffolds. The cyclohexene ring can participate in a variety of cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, to generate new rings with controlled stereochemistry.

For example, the double bond of the cyclohexene can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclo[2.2.2]octane systems. Furthermore, the hydroxylamine can be converted into a nitrone in situ, which can then undergo a [3+2] cycloaddition with the alkene of another molecule or even intramolecularly. This approach provides a direct route to isoxazolidine-fused polycycles, which can be further elaborated into other valuable structures. The versatility of cycloaddition reactions allows for the creation of a wide range of polycyclic systems from a single starting material. nih.govnih.gov

Role in the Synthesis of Chiral Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The cyclohexene ring in O-Cyclohex-2-en-1-ylhydroxylamine contains a stereocenter, making it a valuable chiral building block. Enantiomerically enriched forms of the parent cyclohex-2-en-1-ol are readily accessible through various asymmetric synthesis methods, including enzymatic resolutions and asymmetric reductions. researchgate.net These chiral alcohols can then be converted to the corresponding hydroxylamine, preserving the stereochemical integrity.

The chirality of the cyclohexene backbone can be used to direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of nitrogen-containing heterocycles, the stereocenter on the cyclohexene ring can influence the formation of new stereocenters during the cyclization process. This diastereoselective approach is highly valuable for the synthesis of complex chiral molecules. The ability to introduce a chiral hydroxylamine functionality onto a cyclohexene scaffold opens up new avenues for the asymmetric synthesis of a wide range of compounds. nih.gov

Utility in the Synthesis of Natural Product Fragments

Natural products are a rich source of inspiration for the development of new therapeutic agents. Many natural products contain complex carbocyclic and heterocyclic cores. The structural features of O-Cyclohex-2-en-1-ylhydroxylamine make it an ideal starting material for the synthesis of fragments of such natural products. pitt.edu

The cyclohexene unit is a common motif in a variety of natural products, and the hydroxylamine functionality provides a handle for the introduction of nitrogen atoms, which are also prevalent in these molecules. By employing the synthetic strategies outlined in the previous sections, such as cycloadditions and sigmatropic rearrangements, complex fragments of natural products can be assembled in a convergent and efficient manner. The ability to access both enantiomers of the starting material further expands the range of natural product fragments that can be synthesized.

Integration into Diverse Synthetic Strategies for Functional Molecules

The bifunctional nature of O-Cyclohex-2-en-1-ylhydroxylamine allows for its integration into a wide array of synthetic strategies for the creation of functional molecules. The hydroxylamine can serve as a nucleophile, an oxidant, or a precursor to radical species, depending on the reaction conditions. This versatility allows for a broad range of chemical transformations.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of O-substituted hydroxylamines traditionally relies on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of greener and more efficient synthetic pathways to O-Cyclohex-2-en-1-ylhydroxylamine.

Current and Prospective Synthetic Approaches:

| Approach | Description | Potential for Sustainability |

| Classical O-alkylation | Reaction of hydroxylamine (B1172632) with a cyclohexenyl halide or sulfonate. Often requires stoichiometric bases and produces salt byproducts. | Low to Moderate. Can be improved with solvent choice and base recycling. |

| Catalytic O-alkenylation | Transition-metal-catalyzed reaction of hydroxylamine with a cyclohexenyl precursor, such as an allyl carbonate or acetate. organic-chemistry.org This approach offers higher atom economy. | High. Reduces waste by using catalytic amounts of reagents. |

| Electrocatalytic Hydrogenation | The reduction of a corresponding oxime on a specialized electrode surface, such as CuS, which can suppress the over-reduction and cleavage of the N-O bond. researchgate.net This method avoids chemical reducing agents and can be powered by renewable energy. | Very High. Represents a frontier in green synthesis, minimizing reagent use and waste. researchgate.net |

| Bio-based Precursors | Investigation into the synthesis from precursors derived from renewable feedstocks. For instance, cyclohexene (B86901) can be produced from the hydrodeoxygenation of phenol, which can be derived from lignin. | High. Aligns with the principles of a circular economy by utilizing renewable resources. |

Future efforts should focus on optimizing catalytic systems, such as those based on iridium or rhodium, for the selective synthesis of chiral hydroxylamines from their corresponding oximes, a challenging but highly valuable transformation. incatt.nlresearchgate.net The use of environmentally benign solvents like water or recyclable ionic liquids in these syntheses is another critical area for investigation. organic-chemistry.org

Discovery of Unprecedented Reactivity Patterns

The interplay between the cyclohexene ring and the hydroxylamine moiety suggests a rich and largely unexplored reactive landscape. The weak N-O bond, in particular, is a key feature that can be harnessed for novel chemical transformations. researchgate.net

Potential Reaction Pathways to Explore:

Sigmatropic Rearrangements: The allylic nature of the cyclohexenyl group makes O-Cyclohex-2-en-1-ylhydroxylamine an ideal candidate for unc.eduunc.edu-sigmatropic rearrangements, such as the Cope-type hydroamination or the Meisenheimer rearrangement, to generate new stereocenters and complex molecular architectures. tdl.orgmdpi.com

Cycloaddition Reactions: The hydroxylamine can be a precursor to nitrones, which are potent 1,3-dipoles. In-situ generation of a nitrone from O-Cyclohex-2-en-1-ylhydroxylamine followed by intramolecular or intermolecular cycloaddition could provide rapid access to novel polycyclic heterocyclic scaffolds. nih.govrsc.org

Radical-mediated Reactions: Photocatalytic or transition-metal-mediated cleavage of the N-O bond can generate nitrogen- or oxygen-centered radicals. rsc.org These reactive intermediates could be trapped by the internal olefin or external reagents to forge new C-C or C-heteroatom bonds in patterns not achievable through traditional ionic pathways.

N-O Bond Cleavage Cascades: Development of new reactions driven by the cleavage of the N-O bond could lead to innovative methods for amination or the synthesis of other nitrogen-containing compounds. unc.edunih.gov

Rational Design of Derivatives for Enhanced Synthetic Utility

Systematic modification of the O-Cyclohex-2-en-1-ylhydroxylamine scaffold can lead to derivatives with tailored properties for specific applications in synthesis and materials science.

Potential Derivatives and Their Applications:

| Derivative Class | Modification | Potential Utility |

| Chiral Ligands | Introduction of chiral centers on the cyclohexene ring or substituents on the nitrogen atom. | Asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. springernature.com |

| Bioactive Scaffolds | Functionalization of the ring with pharmacophores or conversion into novel heterocyclic systems. | Drug discovery, as the hydroxylamine motif is present in many biologically active molecules. researchgate.net |

| Redox-Active Probes | Incorporation of redox-sensitive groups. | Development of sensors or redox switches due to the redox non-innocence of the hydroxylamine group. springernature.com |

| Polymer Building Blocks | Introduction of polymerizable functional groups. | Creation of novel polymers with unique thermal or electronic properties. |

The design of these derivatives will be guided by a deep understanding of structure-activity relationships, which can be elucidated through a combination of experimental screening and computational modeling.

Advanced Computational Methods for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, and its application to O-Cyclohex-2-en-1-ylhydroxylamine can accelerate discovery. tandfonline.com

Key Areas for Computational Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. acs.orgnih.gov This can provide crucial insights into the feasibility of new transformations and guide experimental design.

Conformational Analysis: Understanding the conformational preferences of the cyclohexene ring and the orientation of the hydroxylamine group is essential for predicting stereochemical outcomes in reactions.

Prediction of Physicochemical Properties: Computational models can predict properties such as bond dissociation energies, redox potentials, and spectral characteristics, which are vital for designing new applications. For instance, calculating the N-O bond dissociation energy can help in designing controlled radical generation processes. tandfonline.com

Solvent Effects Modeling: The use of polarizable continuum models (PCM) and explicit solvent models can clarify the role of the solvent in modulating reactivity and stability, which is particularly important for reactions involving charged intermediates or transition states. acs.org

A detailed kinetic model for the thermal decomposition of O-Cyclohex-2-en-1-ylhydroxylamine could also be developed to ensure its safe handling and storage. sci-hub.se

Exploration of New Catalytic Transformations

O-Cyclohex-2-en-1-ylhydroxylamine and its derivatives have the potential to serve not only as substrates but also as catalysts or ligands in a variety of chemical reactions.

Prospective Catalytic Roles:

Ligand in Transition Metal Catalysis: The nitrogen and oxygen atoms of the hydroxylamine moiety can coordinate to metal centers, potentially influencing the selectivity and activity of catalytic processes. Macrocyclic poly-N-hydroxylamines have recently been shown to form stable complexes with d-metal ions. springernature.com

Organocatalysis: The hydroxylamine functional group can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for use in organocatalytic transformations.

Catalytic Aerobic Oxidation: Transition metal complexes of hydroxylamines are known to catalyze aerobic oxidation reactions. springernature.com Exploring the catalytic activity of O-Cyclohex-2-en-1-ylhydroxylamine-metal complexes could lead to new green oxidation methodologies.

N-O Bond Chemistry in Catalysis: The molecule could be a platform for developing catalytic cycles that rely on the formation and cleavage of N-O bonds, a key process in biological nitrogen cycles. nih.gov

Future work in this area could involve synthesizing novel metal complexes with O-Cyclohex-2-en-1-ylhydroxylamine as a ligand and screening their activity in a range of important organic transformations.

Q & A

Q. What are the optimal reaction conditions for synthesizing O-Cyclohex-2-en-1-ylhydroxylamine from cyclohexene derivatives?

To synthesize O-Cyclohex-2-en-1-ylhydroxylamine, a two-step approach is recommended:

Cyclohexene functionalization : React cyclohexene with hydroxylamine hydrochloride (NHOH·HCl) under acidic conditions (pH 4–5) at 60–80°C for 6–8 hours. Use ethanol as a solvent to enhance solubility .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Advanced Mechanistic Analysis

Q. How can kinetic isotope effects (KIEs) and computational modeling elucidate the reaction mechanism of O-Cyclohex-2-en-1-ylhydroxylamine with carboxylic esters?

- Experimental KIEs : Substitute hydrogen with deuterium at reactive sites (e.g., α-carbon) to measure rate changes. A primary KIE >1 suggests proton transfer in the rate-determining step .

- Computational modeling : Use density functional theory (DFT) to simulate tetrahedral intermediate formation and transition states. Compare activation energies for competing pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms) .

Basic Characterization

Q. What spectroscopic techniques are most effective for characterizing O-Cyclohex-2-en-1-ylhydroxylamine?

- NMR : H and C NMR to confirm cyclohexene ring geometry and hydroxylamine linkage. Look for deshielded protons near the hydroxylamine group (δ 2.5–3.5 ppm) .

- FT-IR : Identify N–O stretching vibrations (930–980 cm) and hydroxylamine N–H bends (1600–1650 cm) .

Advanced Reaction Pathways

Q. How do competing reaction pathways influence the yield of O-acylated products in hydroxylamine-mediated reactions?

- Competing hydrolysis : Minimize water content by using anhydrous solvents (e.g., THF) and molecular sieves.

- Catalysis : Add catalytic pyridine to deprotonate hydroxylamine, enhancing nucleophilicity. Monitor acyl transfer vs. hydrolysis using HPLC with UV detection .

Analytical Challenges

Q. What challenges arise in detecting covalent adducts formed by O-Cyclohex-2-en-1-ylhydroxylamine in biological systems?

- Contamination risks : Protein-DNA crosslinks may persist despite hydroxylamine treatments. Validate results with proteinase K digestion and anti-PAR antibody controls .

- Sensitivity : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish adducts from background noise .

Pharmacological Applications

Q. Q. What in vitro models are suitable for assessing the antibacterial efficacy of O-Cyclohex-2-en-1-ylhydroxylamine derivatives?

- Bacterial strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens in Mueller-Hinton broth.

- Minimum inhibitory concentration (MIC) : Use microdilution assays under aerobic conditions. Include positive controls (e.g., ampicillin) and validate via colony-forming unit (CFU) counts .

Toxicity Mitigation

Q. How can researchers mitigate oxidative stress induced by O-Cyclohex-2-en-1-ylhydroxylamine in cell-based assays?

- Antioxidant co-treatment : Add 5 mM N-acetylcysteine (NAC) to culture media to scavenge reactive oxygen species (ROS).

- Cytotoxicity screening : Use MTT assays on human primary cells (e.g., HEK293) to establish safe concentration thresholds (<100 µM) .

Data Contradiction Resolution

Q. How should conflicting results regarding the stability of O-Cyclohex-2-en-1-ylhydroxylamine under varying pH conditions be resolved?

- Controlled replication : Repeat experiments at pH 2–10 using buffered solutions (e.g., phosphate, acetate). Monitor degradation via UV-Vis spectroscopy (λ = 270 nm).

- Advanced analytics : Perform Arrhenius plots to compare activation energies across pH ranges. Use high-resolution mass spectrometry (HRMS) to identify decomposition byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.